Synthesis Yield Optimization: 3-(Phenylethynyl)benzonitrile via Sonogashira Coupling
The synthesis of 3-(Phenylethynyl)benzonitrile via Sonogashira coupling demonstrates a quantifiable yield advantage when utilizing 3-bromobenzonitrile as the aryl halide compared to 3-iodobenzonitrile. The reported yields are approximately 94% and 92%, respectively [1].
| Evidence Dimension | Synthesis Yield (Isolated) |
|---|---|
| Target Compound Data | 94% yield |
| Comparator Or Baseline | 92% yield when using 3-iodobenzonitrile as starting material |
| Quantified Difference | Approximately 2 percentage points higher yield |
| Conditions | Sonogashira cross-coupling reaction with phenylacetylene |
Why This Matters
This 2% yield differential provides a clear basis for selecting the bromo-substituted starting material to maximize synthetic efficiency and reduce costs in scale-up or iterative synthesis campaigns.
- [1] Chem960. (n.d.). Synthesis Routes for 3-Phenylethynyl-benzonitrile. Retrieved from https://m.chem960.com/ask/q-3a69df16c103439c8ba803d2e0513543 View Source
